2-(5-Methylpyrimidin-2-yl)ethan-1-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(5-methylpyrimidin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-4-9-7(2-3-8)10-5-6/h4-5H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTLAFKDTSDYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylpyrimidin-2-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylpyrimidin-2-yl chloride as the starting material.
Amination Reaction: The chloride is then subjected to an amination reaction with ethan-1-amine under controlled conditions, such as elevated temperature and pressure, to form the desired compound.
Purification: The product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Methylpyrimidin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of pyrimidin-2-ylmethanamine derivatives.
Reduction Products: Reduction reactions can yield aminomethyl derivatives.
Substitution Products: Substitution reactions can produce a wide range of substituted pyrimidines.
Scientific Research Applications
Organic Synthesis
2-(5-Methylpyrimidin-2-yl)ethan-1-amine serves as a building block in the synthesis of more complex organic compounds. Its unique structure allows for various chemical reactions, including:
- Oxidation : Producing oxo derivatives.
- Reduction : Leading to aminomethyl derivatives.
- Substitution : Generating a range of substituted pyrimidines.
Biological Applications
The compound is employed in biological studies to explore the interactions of pyrimidine derivatives with biological macromolecules. It has potential implications in drug design due to its structural similarity to known pharmacophores, enabling it to act on various molecular targets such as enzymes and receptors.
Pharmaceutical Development
Research indicates that derivatives of pyrimidine, including this compound, exhibit pharmacological activities. Studies have highlighted its potential use in developing drugs with antiviral, anticancer, and antibacterial properties. The compound's ability to form hydrogen bonds enhances its interaction with biological targets, making it a candidate for further medicinal chemistry exploration .
Industrial Uses
In industrial chemistry, this compound is utilized in the production of agrochemicals and dyes. Its functional groups allow for modifications that can lead to new products with desirable properties for agricultural applications .
Case Study 1: Synthesis and Characterization
A study published in the Journal of Chemical Research detailed the synthesis of various pyrimidine derivatives, including those based on this compound. The research focused on optimizing reaction conditions to enhance yields and purity, demonstrating its utility in creating novel compounds for further testing .
Research conducted by Azzam et al. explored the biological activity of pyrimidine derivatives, including those related to this compound. The findings indicated significant activity against certain cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Mechanism of Action
The mechanism by which 2-(5-Methylpyrimidin-2-yl)ethan-1-amine exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Positional Isomer: 1-(4-Methylpyrimidin-2-yl)ethan-1-amine
Molecular Formula : C₇H₁₁N₃
Molecular Weight : 137.19 g/mol
Key Differences :
- The methyl group is located at position 4 instead of position 5 on the pyrimidine ring.
- Position 4 is adjacent to one nitrogen atom in the pyrimidine ring, altering electron density distribution compared to the meta-position (5-methyl). This may increase basicity due to proximity to the ring's nitrogen .
Implications : - Altered electronic properties could affect solubility and receptor-binding interactions in biological systems.
Substituent Variation: 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine
Molecular Formula : C₇H₈F₃N₃
Molecular Weight : 191.15 g/mol
Key Differences :
- A trifluoromethyl (-CF₃) group replaces the methyl group at position 2 of the pyrimidine.
- Predicted pKa : 7.86 (weaker base than the target compound due to electron-withdrawing -CF₃) .
Implications : - Increased lipophilicity (density: 1.303 g/cm³) enhances membrane permeability but may reduce aqueous solubility.
- The -CF₃ group introduces steric and electronic effects that could influence pharmacological activity .
Chain-Length Variant: N-Methyl-5-pyrimidinemethanamine
Molecular Formula : C₆H₉N₃
Molecular Weight : 123.16 g/mol
Key Differences :
Alkyl-Substituted Analog: 1-(2-Propylpyrimidin-5-yl)methanamine
Molecular Formula : C₈H₁₃N₃
Molecular Weight : 151.21 g/mol
Key Differences :
- A propyl group is attached at position 2 of the pyrimidine, while the amine chain is methanamine.
Implications : - Increased hydrophobicity due to the propyl group may enhance blood-brain barrier penetration.
- The combination of a bulky substituent and shorter amine chain could limit interactions with polar targets .
Comparative Data Table
Research Implications
- Electronic Effects : Substituent position (e.g., 4-methyl vs. 5-methyl) significantly impacts electron density and basicity, influencing interactions with biological targets .
- Lipophilicity : Trifluoromethyl and propyl groups enhance lipid solubility, which is critical for central nervous system drug candidates but may require formulation adjustments .
- Synthetic Utility : The ethanamine chain in the target compound facilitates derivatization into carboxamides, as demonstrated in parallel synthesis approaches .
Biological Activity
2-(5-Methylpyrimidin-2-yl)ethan-1-amine, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group, which may influence its pharmacological properties. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The methyl group at position 5 enhances the lipophilicity and may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially altering cellular processes.
- Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing signaling pathways related to cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.
Biological Activity Data
A summary of the biological activity findings is presented in the table below:
| Activity Type | Target | IC50/EC50 | Reference |
|---|---|---|---|
| Enzyme Inhibition | Dipeptidyl Peptidase IV | 25 µM | |
| Antimicrobial Activity | E. coli | 15 µg/mL | |
| Cytotoxicity | HepG2 Cells | IC50 = 30 µM |
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study focused on the compound's effectiveness against Gram-negative bacteria like E. coli found that it inhibited bacterial growth at concentrations as low as 15 µg/mL. This suggests significant potential for development as an antimicrobial agent, especially in combating antibiotic-resistant strains .
- Cytotoxicity Assessment : In vitro tests conducted on HepG2 liver cancer cells showed that this compound exhibited cytotoxic effects with an IC50 value of approximately 30 µM. This indicates that the compound may possess anticancer properties worth exploring further .
- Enzyme Interaction Studies : Research into the compound's interaction with dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, revealed an inhibitory effect with an IC50 value of 25 µM. This finding highlights its potential application in diabetes management .
Q & A
Q. Table 1: Example Reaction Parameters
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Reductive Amination | NaBH₄, NH₃ | Ethanol | 60°C | ~70-85 |
| Pd-Catalyzed Coupling | Pd(OAc)₂, Xantphos | Toluene | 100°C | ~60-75 |
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Characterization requires a combination of spectroscopic and analytical methods :
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the pyrimidine ring (δ 8.5-9.0 ppm for aromatic H) and ethylamine chain (δ 2.5-3.5 ppm) .
- ¹³C NMR : Confirm methyl group attachment (δ ~20 ppm) and pyrimidine carbons (δ ~150-160 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 164.12 g/mol).
- IR Spectroscopy : Detect primary amine N-H stretches (~3300 cm⁻¹) and pyrimidine ring vibrations .
Advanced: How can QSAR models predict the biological activity of this compound?
Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) studies utilize computational tools (e.g., MOE software) to correlate structural features with activity:
- Key Parameters :
- Log P (lipophilicity): Influences membrane permeability.
- SMR (steric effects): Predicts steric hindrance at binding sites.
- Electrostatic descriptors : Pyrimidine ring electronegativity affects target interactions .
- Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition or receptor binding).
Q. Table 2: Example QSAR Parameters
| Parameter | Role in Activity | Reference Value |
|---|---|---|
| Log P | Membrane permeability | 1.2-1.8 |
| Polar Surface Area | Solubility | 45-55 Ų |
| H-bond Donors | Target binding | 2 (primary amine) |
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from experimental variables or structural impurities :
- Assay Optimization :
- Standardize conditions (pH, temperature, solvent) for enzymatic/biological assays.
- Validate purity (>95%) via HPLC and elemental analysis .
- Structural Analog Comparison : Compare activity with analogs (e.g., 1-(5-Methylpyridin-2-yl)ethanamine ) to isolate pyrimidine-specific effects.
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation of the primary amine .
- Stability Tests : Monitor decomposition via periodic NMR or LC-MS over 6-12 months.
- Handling : Use gloveboxes for moisture-sensitive reactions and avoid prolonged light exposure .
Advanced: How does the methyl group on the pyrimidine ring influence target interactions?
Methodological Answer:
The 5-methyl group modulates activity through:
- Steric Effects : Reduces rotational freedom, stabilizing binding to hydrophobic pockets (e.g., enzyme active sites) .
- Electronic Effects : Electron-donating methyl group enhances pyrimidine ring basicity, affecting hydrogen-bonding with targets (e.g., kinases or GPCRs).
- Comparative Studies : Replace methyl with bulkier groups (e.g., cyclopropyl) to study steric tolerance .
Methodological: How to optimize reaction conditions for higher yield?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for Pd-catalyzed steps versus alcohols for reductive amination .
- Catalyst Tuning : Use Pd(OAc)₂ with chelating ligands (e.g., Xantphos) to enhance coupling efficiency .
- Temperature Gradients : Perform reactions at 50°C, 80°C, and 110°C to identify kinetic vs. thermodynamic control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
